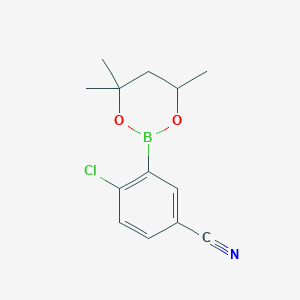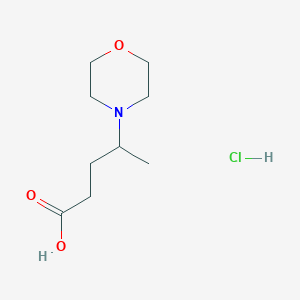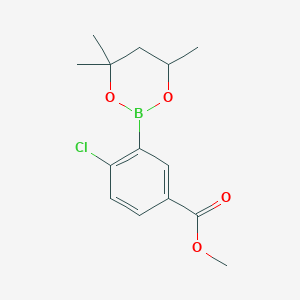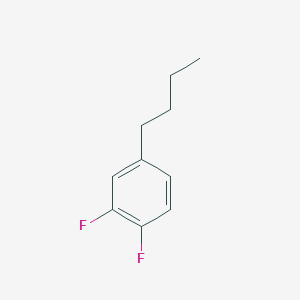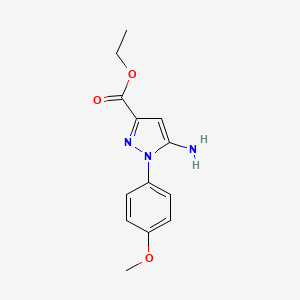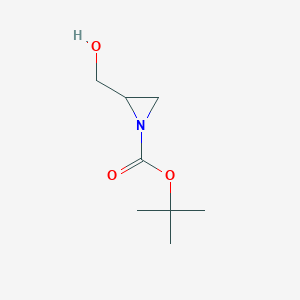
tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate: is a heterocyclic organic compound with the molecular formula C₈H₁₅NO₃ It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate typically involves the reaction of aziridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: This includes optimizing reaction conditions to increase yield and purity, and employing large-scale purification techniques such as recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate can undergo oxidation reactions to form corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted aziridines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines.
Substitution: Substituted aziridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex heterocyclic compounds and natural product analogs .
Biology: In biological research, this compound is used to study the reactivity and stability of aziridine rings in biological systems. It serves as a model compound for investigating the interactions of aziridines with biomolecules .
Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the development of new materials and polymers. Its reactivity and stability make it suitable for use in various industrial processes .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate involves its ability to undergo ring-opening reactions. The aziridine ring is highly strained, making it susceptible to nucleophilic attack. This leads to the formation of open-chain amines, which can further react to form various products. The tert-butyl ester group provides stability to the molecule and can be selectively removed under acidic conditions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl aziridine-1-carboxylate: Similar structure but lacks the hydroxymethyl group.
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains a four-membered ring instead of a three-membered aziridine ring.
tert-Butyl 2-(methylcarbamoyl)aziridine-1-carboxylate: Contains a methylcarbamoyl group instead of a hydroxymethyl group
Uniqueness: tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate is unique due to the presence of both the aziridine ring and the hydroxymethyl group. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(9)5-10/h6,10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIQLGGGUSYWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


